N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is a complex organic compound that features both benzodioxin and quinazolinone moieties. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide likely involves multiple steps, including the formation of the benzodioxin and quinazolinone rings, followed by their coupling through a hexanamide linker. Typical reaction conditions might include:
Formation of Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Formation of Quinazolinone Ring: This might involve the condensation of an anthranilic acid derivative with an amine, followed by cyclization.
Coupling Reaction: The final step would involve coupling the benzodioxin and quinazolinone intermediates through a hexanamide linker, possibly using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification protocols.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring could be susceptible to oxidation, forming quinones.
Reduction: The quinazolinone ring could be reduced to form dihydroquinazolinones.
Substitution: Functional groups on the benzodioxin or quinazolinone rings could be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield dihydroquinazolinones.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. The compound could interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin and quinazolinone moieties might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin Derivatives: Compounds with similar benzodioxin structures.
Quinazolinone Derivatives: Compounds with similar quinazolinone structures.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxo-3,4-dihydroquinazolin-3-yl)hexanamide is unique due to the combination of benzodioxin and quinazolinone moieties, which might confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-21(24-16-9-10-19-20(14-16)29-13-12-28-19)8-2-1-5-11-25-15-23-18-7-4-3-6-17(18)22(25)27/h3-4,6-7,9-10,14-15H,1-2,5,8,11-13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGHNXNQGNSQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.